3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromophenyl and methoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).
Attachment of the Thioether Linkage: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a halogenated intermediate.
Addition of the Methoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinazolinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromophenyl and methoxyphenyl groups might enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling, apoptosis, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Properties
CAS No. |
618432-19-2 |
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Molecular Formula |
C23H17BrN2O3S |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H17BrN2O3S/c1-29-18-6-4-5-15(13-18)21(27)14-30-23-25-20-8-3-2-7-19(20)22(28)26(23)17-11-9-16(24)10-12-17/h2-13H,14H2,1H3 |
InChI Key |
JAEMWEJJVFLKLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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